molecular formula C10H13ClFN3S B12229580 N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12229580
M. Wt: 261.75 g/mol
InChI Key: BMSASKPJPLERKY-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorinated thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Thienyl Intermediate: The initial step involves the synthesis of the 5-fluoro-2-thienylmethyl intermediate. This can be achieved through the fluorination of a thienyl precursor using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Coupling with Pyrazole: The thienyl intermediate is then coupled with 1,4-dimethyl-1H-pyrazol-3-amine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrazole rings, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thienyl or pyrazole rings.

Scientific Research Applications

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The fluorinated thienyl group enhances its binding affinity to certain enzymes, while the pyrazole ring can interact with receptor sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • N-[(5-bromo-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • N-[(5-methyl-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Uniqueness

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8;/h3-4,6H,5H2,1-2H3,(H,12,13);1H

InChI Key

BMSASKPJPLERKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

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